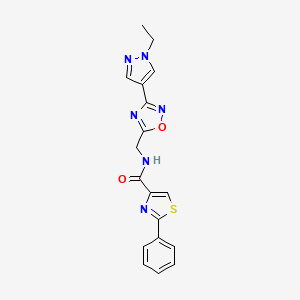

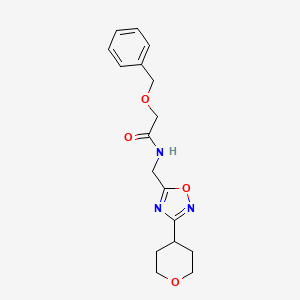

![molecular formula C21H19N3O2S B2681772 N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-36-9](/img/structure/B2681772.png)

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

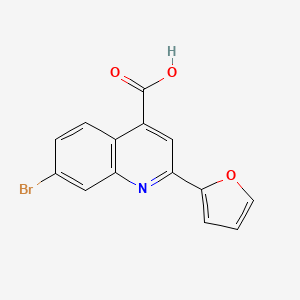

“N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . These derivatives are known for their anti-inflammatory and analgesic activities .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of these compounds includes an imidazo[2,1-b][1,3,4]thiadiazole core, which is bioisosteric with the imidazo[2,1-b]thiazole system of Levamisole . This core is substituted at the 2 and 6 positions with various aryl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions . The 2-amino-5-substituted-1,3,4-thiadiazoles react with the appropriate bromo ketones to form the imidazo[2,1-b][1,3,4]thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents. For example, one derivative, 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, is a gray powder with a melting point of 228–230 °C .Scientific Research Applications

Antimycobacterial Agents

Imidazo[2,1-b]thiazole carboxamides have been studied for their potential as antimycobacterial agents . In particular, derivatives of these compounds have shown promising results against Mycobacterium tuberculosis (Mtb). For example, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, which carries a 4-nitro phenyl moiety, displayed significant activity against Mtb H37Ra .

Antitubercular Activity

These compounds have also been evaluated for their in vitro antitubercular activity . The most active compounds showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mtb by the tested imidazo-[2,1-b]-thiazole derivatives over the selected panel of NTM .

Molecular Docking and Dynamics Studies

Molecular docking and dynamics studies have been carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives. For example, 4-Chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea on heating in DMF in the presence of sodium carbonate to give 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is not available, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole derivatives are generally considered to have a safer profile of side effects compared to other anti-inflammatory drugs .

Future Directions

The future research directions for these compounds could involve further exploration of their anti-inflammatory and analgesic activities, as well as investigation into their potential applications in treating other diseases . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-4-5-14(2)17(10-13)22-20(25)19-12-27-21-23-18(11-24(19)21)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPONGBWHNQHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2681696.png)

![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2681704.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)